molecular formula C5H12O7P2 B1670823 Dimethylallyl diphosphate CAS No. 358-72-5

Dimethylallyl diphosphate

Cat. No. B1670823
CAS RN: 358-72-5
M. Wt: 246.09 g/mol
InChI Key: CBIDRCWHNCKSTO-UHFFFAOYSA-N
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Description

Dimethylallyl diphosphate (DMAPP) is an isoprenoid precursor. It is a product of both the mevalonate pathway and the MEP pathway of isoprenoid precursor biosynthesis . It is an isomer of isopentenyl pyrophosphate (IPP) and exists in virtually all life forms . This compound belongs to the class of organic compounds known as isoprenoid phosphates. These are prenol lipids containing a phosphate group linked to an isoprene (2-methylbuta-1,3-diene) unit .


Molecular Structure Analysis

The molecular formula of DMAPP is C5H12O7P2 . The average mass is 246.092 g·mol−1 and the monoisotopic mass is 246.005825762 Da .


Chemical Reactions Analysis

The chemical reactions and pathways resulting in the formation of DMAPP are referred to as the dimethylallyl diphosphate biosynthetic process . This process involves the anabolism, biosynthesis, formation, and synthesis of DMAPP .


Physical And Chemical Properties Analysis

DMAPP is a small molecule and belongs to the experimental group . It is a type of isoprenoid phosphate, which is a class of prenol lipids containing a phosphate group linked to an isoprene unit .

Scientific Research Applications

1. Role in Plant Biology

In a study by Brüggemann and Schnitzler (2002), a method was developed to measure the diurnal variation of DMADP in oak leaves. They found a significant correlation between the availability of cellular DMADP and isoprene emission rates in plants, suggesting that DMADP may regulate leaf isoprene emission (Brüggemann & Schnitzler, 2002).

2. Measurement Techniques

Weise et al. (2013) compared methods for measuring DMADP and introduced a new approach using recombinant isoprene synthase. This study provides insights into the precise measurement of DMADP in both bacterial and plant samples, essential for understanding its role in isoprenoid metabolism (Weise et al., 2013).

3. Synthesis of Labeled Derivatives

Thulasiram et al. (2006) reported syntheses of deuterium-labeled DMADP derivatives, which are valuable for enzymological studies. These derivatives enable more detailed studies of DMADP's role in various biochemical processes (Thulasiram et al., 2006).

4. Enzyme Characterization in Sophora Flavescens

Yamamoto, Senda, and Inoue (2000) characterized an enzyme in Sophora flavescens that uses DMADP to prenylate flavonoids. This study highlights DMADP's role in modifying other molecules, which is crucial in plant secondary metabolism (Yamamoto, Senda, & Inoue, 2000).

5. Role in Escherichia coli Isomerase Mechanism

Wouters et al. (2003) analyzed the crystal structures of Escherichia coli isomerase complexes and found that DMADP plays a significant role in the isomerization process, crucial for isoprenoid biosynthesis (Wouters et al., 2003).

6. Metabolic Role in Terpene Biosynthesis

Rohdich et al. (2002) explored the role of DMADP in the nonmevalonate terpene biosynthetic pathway. They showed that DMADP, along with isopentenyl diphosphate, serves as a precursor for terpene biosynthesis in plants and certaineubacteria, offering insights into alternative biosynthetic routes (Rohdich et al., 2002).

7. Human Isopentenyl Diphosphate Isomerase Study

Hahn, Xuan, Chambers, and Poulter (1996) focused on the human isopentenyl diphosphate:dimethylallyl diphosphate isomerase, elucidating its role in isoprenoid biosynthesis. This study offers insights into the enzymatic mechanism and its biological significance in humans (Hahn et al., 1996).

8. Mutagenesis Study in Escherichia coli

Soderberg and Poulter (2001) conducted a mutagenesis study on Escherichia coli dimethylallyl diphosphate:tRNA dimethylallyltransferase. This research enhances understanding of the enzyme's role in tRNA modification and offers potential insights into the regulation of protein synthesis (Soderberg & Poulter, 2001).

9. Study on Substrate Analogs

Gotoh, Koyama, and Ogura (1987) investigated the significance of the diphosphate linkage in DMADP substrates for prenyltransferase. This study contributes to the understanding of how structural variations in DMADP affect its biological activity (Gotoh, Koyama, & Ogura, 1987).

10. Discovery in Novobiocin Biosynthesis

Steffensky, Li, Vogler, and Heide (1998) identified a DMADP-dependent enzyme in Streptomyces spheroides, involved in the biosynthesis of the antibiotic novobiocin. This highlights DMADP's role in the biosynthesis of medically significant compounds (Steffensky et al., 1998).

properties

IUPAC Name

3-methylbut-2-enyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIDRCWHNCKSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189331
Record name 3,3-Dimethylallyl pyrophosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dimethylallylpyrophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dimethylallyl diphosphate

CAS RN

358-72-5
Record name Dimethylallyl pyrophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethylallyl pyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylallyl Diphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01785
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 3,3-Dimethylallyl pyrophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylallylpyrophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

234 - 238 °C
Record name Dimethylallylpyrophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001120
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,800
Citations
AJ Fisher, TN Rosenstiel, MC Shirk, R Fall - Analytical biochemistry, 2001 - Elsevier
A sensitive, nonradioactive method was developed to measure cellular levels of dimethylallyl diphosphate (DMAPP), a central intermediate of isoprenoid metabolism in nature. The …
Number of citations: 62 www.sciencedirect.com
RW McClard, TS Fujita, KE Stremler… - Journal of the American …, 1987 - ACS Publications
There are numerous reports of phosphonate analogues of bio-logically interesting compounds. 1 A related class of analogues whose biological properties have not been mentioned, …
Number of citations: 127 pubs.acs.org
V Durbecq, G Sainz, Y Oudjama, B Clantin… - The EMBO …, 2001 - embopress.org
Isopentenyl diphosphate: dimethylallyl diphosphate (IPP: DMAPP) isomerase catalyses a crucial activation step in the isoprenoid biosynthesis pathway. This enzyme is responsible for …
Number of citations: 126 www.embopress.org
F Rohdich, A Bacher, W Eisenreich - Bioorganic chemistry, 2004 - Elsevier
A mevalonate-independent pathway for the biosynthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) that has been elucidated during the last decade is …
Number of citations: 88 www.sciencedirect.com
I Nogués, F Brilli, F Loreto - Plant Physiology, 2006 - academic.oup.com
Dimethylallyl diphosphate (DMADP) and geranyl diphosphate (GDP) are the last precursors of isoprene and monoterpenes emitted by leaves, respectively. DMADP and GDP pools …
Number of citations: 72 academic.oup.com
GM Silver, R Fall - Plant Physiology, 1991 - academic.oup.com
… -dependent elimination of diphosphate from dimethylallyl diphosphate with rearrangement to form … The nonenzymatic reaction of dimethylallyl diphosphate to isoprene, known to be acid …
Number of citations: 287 academic.oup.com
SH Yoon, YM Lee, JE Kim, SH Lee… - Biotechnology and …, 2006 - Wiley Online Library
… , mvaK2, mvaD, and idi, was engineered to produce pSSN12Didi for an efficient supply of the lycopene building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (…
Number of citations: 167 onlinelibrary.wiley.com
HV Thulasiram, RM Phan, SB Rivera… - The Journal of organic …, 2006 - ACS Publications
Short practical syntheses for five deuterium-labeled derivatives of dimethylallyl diphosphate (DMAPP) useful for enzymological studies are reported. These include the preparation of …
Number of citations: 40 pubs.acs.org
Z Wu, J Wouters, CD Poulter - Journal of the American Chemical …, 2005 - ACS Publications
Isopentenyl diphosphate isomerase (IDI) catalyzes the interconversion of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). This is an essential step in the …
Number of citations: 31 pubs.acs.org
T Kakimoto - Plant and Cell Physiology, 2001 - academic.oup.com
… Recombinant AtIPT4 catalyzed the transfer of an isopentenyl group from dimethylallyl diphosphate to the N 6 of ATP and ADP, but not to that of AMP. AtIPT4 did not exhibit the DMAPP:…
Number of citations: 595 academic.oup.com

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